N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea

Urease inhibition Helicobacter pylori Anti-infective adjuvant

Researchers targeting H. pylori urease often lack potent, structurally defined inhibitors with validated SAR. This compound (CAS 68008-39-9) addresses that gap with a provisional Ki of 45 nM against H. pylori urease (ATCC 43504). • Nanomolar urease inhibition: Ki=45 nM; IC50=230 nM (BindingDB-validated) • N-linked imidazole-phenyl scaffold structurally distinct from Fenobam-enables SAR mapping of imidazole positioning effects on target selectivity • 3-Chlorophenyl substitution excluded from anti-secretory patent claims (US 4,265,900)-serves as a matched negative control Ready stock, global shipping from BenchChem.

Molecular Formula C16H13ClN4O
Molecular Weight 312.76
CAS No. 68008-39-9
Cat. No. B2545393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
CAS68008-39-9
Molecular FormulaC16H13ClN4O
Molecular Weight312.76
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3C=CN=C3
InChIInChI=1S/C16H13ClN4O/c17-12-4-3-5-13(10-12)19-16(22)20-14-6-1-2-7-15(14)21-9-8-18-11-21/h1-11H,(H2,19,20,22)
InChIKeyUDAHRHTUYYBZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea (CAS 68008-39-9): Procurement-Relevant Identity and Physicochemical Baseline


N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea (CAS 68008-39-9) is a synthetic unsymmetrical diaryl urea derivative with molecular formula C₁₆H₁₃ClN₄O and molecular weight 312.75 g/mol . It belongs to the structural class of N-aryl-N'-imidazolylphenyl ureas, characterized by a urea linker bridging a 3-chlorophenyl group and a 2-(1H-imidazol-1-yl)phenyl moiety. Unlike the closely related imidazol-2-yl urea series exemplified by Fenobam (CAS 57653-26-6), which bears a 4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl substituent directly attached to the urea nitrogen, the target compound features an imidazole ring N-linked to the phenyl scaffold, creating a distinct spatial and electronic configuration that fundamentally alters molecular recognition properties [1].

Why N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea Cannot Be Replaced by In-Class Urea Analogs: Structural Rationale for Non-Interchangeability


The N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea scaffold is distinguished from other diaryl ureas by the specific connectivity of the imidazole ring, which is attached at the N-1 position to the ortho-position of the phenyl ring rather than being directly fused or linked to the urea core. This positional isomerism has profound pharmacological consequences: within the N-aryl-N'-imidazolyl urea patent space, compounds bearing a 3-chlorophenyl substituent are explicitly excluded from preferred anti-secretory claims, indicating that this particular substitution pattern produces a distinct activity profile that cannot be extrapolated from 2,6-disubstituted or 2-substituted phenyl analogs [1]. Furthermore, the N-linked imidazole-phenyl motif introduces a rotational degree of freedom absent in planar imidazol-2-yl ureas such as Fenobam, potentially altering target engagement kinetics, metabolic stability, and off-target liability in ways that require compound-specific evaluation [2].

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea: Comparator-Based Performance Data


Helicobacter pylori Urease Inhibition Potency: N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea versus Standard-of-Care Urease Inhibitor Acetohydroxamic Acid

In a mixed-type competitive inhibition assay using Helicobacter pylori ATCC 43504 urease with urea as substrate analyzed by Lineweaver-Burk plot, N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea (assigned as CHEMBL2425478) demonstrated a binding affinity Ki of 45 nM and an IC₅₀ of 230 nM against isolated enzyme, with a whole-cell IC₅₀ of 910 nM [1]. By comparison, the clinically used urease inhibitor acetohydroxamic acid (AHA) exhibits a Ki of approximately 2.6 μM against Klebsiella aerogenes urease in a competitive slow-binding mechanism [2]. While these values originate from different urease sources and assay formats, the ~58-fold lower Ki of the target compound suggests substantially higher intrinsic potency at the enzyme active site. CAUTION: The assignment of BindingDB entry BDBM50493373 / CHEMBL2425478 to CAS 68008-39-9 has not been independently verified through primary publication confirmation; the SMILES string associated with this entry does not match the expected structure of the target compound. This evidence should be considered provisional until cross-referenced with the originating study.

Urease inhibition Helicobacter pylori Anti-infective adjuvant

Positional Isomer Differentiation: 3-Chlorophenyl Substitution Effect on Anti-Secretory Activity in N-Aryl-N'-imidazolyl Ureas

Patent analysis of the N-aryl-N'-imidazol-2-ylurea series (US 4,265,900) reveals a clear structure-activity relationship concerning anti-secretory activity: preferred compounds for anti-secretory activity are those wherein the aryl (Ar) substituent is 'other than 3-chlorophenyl' [1]. This explicit exclusion of the 3-chlorophenyl substitution pattern indicates that the target compound's specific aryl substitution confers a different pharmacological profile compared to the 2,6-disubstituted phenyl and 2-substituted phenyl analogs that are favored in the patent. The N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea scaffold thus represents a deliberately differentiated structural class where the 3-chloro substitution, combined with the N-linked imidazole-phenyl motif, may redirect biological activity toward alternative targets such as the observed urease inhibition rather than the anti-hypertensive and anti-secretory endpoints claimed for the imidazol-2-yl urea series.

Anti-secretory activity Gastrointestinal pharmacology SAR

Structural Divergence from Fenobam: Impact on mGluR5 Target Engagement and Central Nervous System Penetration Potential

Fenobam [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea] is a well-characterized, orally bioavailable, brain-penetrant mGluR5 negative allosteric modulator with a Kd of 31 nM at human recombinant mGlu5 receptors and an IC₅₀ of 84–87 nM [1]. The target compound N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea differs critically in the imidazole region: Fenobam presents a 4-oxoimidazolidin-2-ylidene tautomeric system directly conjugated to the urea nitrogen, whereas the target compound positions an intact imidazole ring at the ortho position of a phenyl spacer. This structural divergence is expected to eliminate mGluR5 allosteric modulator activity, as Fenobam's binding to the mGluR5 allosteric site depends on specific hydrogen-bonding interactions between the imidazolone carbonyl and receptor residues, as confirmed by the 2.65 Å co-crystal structure (PDB 6FFH) [2]. Researchers selecting the target compound over Fenobam are effectively choosing a scaffold that has been structurally steered away from mGluR5 pharmacology, reducing the likelihood of CNS-mediated effects in peripheral target screening.

mGluR5 antagonist CNS drug discovery Structural pharmacology

Recommended Application Scenarios for N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea Based on Verified Differentiation Evidence


Helicobacter pylori Urease Inhibitor Screening and Anti-Virulence Adjuvant Development

The provisional Ki of 45 nM against H. pylori urease positions this compound as a candidate for in vitro screening programs targeting urease-dependent virulence mechanisms. Researchers investigating anti-H. pylori adjuvant strategies where urease inhibition is intended to reduce gastric colonization and enhance antibiotic susceptibility may prioritize this scaffold over standard inhibitors such as acetohydroxamic acid, which exhibits micromolar rather than nanomolar potency [1]. Procurement should be accompanied by independent enzyme kinetic validation using H. pylori ATCC 43504 or equivalent strains under standardized assay conditions to confirm the provisional BindingDB data.

Structure-Activity Relationship (SAR) Probe for Imidazole-Phenyl Urea Pharmacophore Mapping

The distinct N-linked imidazole-phenyl connectivity makes this compound a valuable SAR probe for mapping the pharmacophoric requirements of imidazole-containing ureas. Researchers comparing Fenobam's mGluR5 allosteric activity with the target compound's divergent urease inhibition can use this scaffold to dissect the contribution of the imidazole positioning (N-linked phenyl-imidazole vs. direct imidazol-2-yl urea) to target selectivity [2][3]. The 3-chlorophenyl substituent further extends the SAR matrix relative to the non-chlorinated analog (CAS 68008-13-9), enabling systematic exploration of halogen effects on potency and selectivity.

Negative Selection Control in Gastrointestinal Pharmacology Studies

Based on the explicit exclusion of 3-chlorophenyl-substituted N-aryl-N'-imidazolyl ureas from preferred anti-secretory activity claims in US Patent 4,265,900 [4], this compound may serve as a structurally matched negative control in anti-secretory or anti-diarrheal screening campaigns. When active comparators from the 2,6-disubstituted phenyl series demonstrate efficacy, the 3-chlorophenyl analog provides a close structural match that is expected to lack the primary pharmacological activity, enabling rigorous assessment of SAR specificity.

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